
1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one
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Overview
Description
1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is a heterocyclic compound that contains a pyrazinone core with a phenyl group and a sulfanylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester in the presence of sulfur or sulfur-containing reagents. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different pyrazinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazinone derivatives without the sulfanylidene group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: This compound shares a similar sulfanylidene group and a heterocyclic core but differs in the specific ring structure and substituents.
2-Sulfanylidene-1,3-thiazolidin-4-one: Another compound with a sulfanylidene group, but with a thiazolidinone core instead of a pyrazinone core.
Uniqueness
1-Phenyl-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one is unique due to its specific combination of a pyrazinone core with a phenyl and sulfanylidene group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8N2OS |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-phenyl-2-sulfanylidene-1H-pyrazin-3-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-9(14)11-6-7-12(10)8-4-2-1-3-5-8/h1-7H,(H,11,14) |
InChI Key |
AFLDSHGPKSAXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CNC(=S)C2=O |
Origin of Product |
United States |
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